molecular formula C22H16Cl2N4O2S B11579930 6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11579930
M. Wt: 471.4 g/mol
InChI Key: AFMNICNLHALJPY-UHFFFAOYSA-N
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Description

6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolo-thiadiazine core, a dichlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,5-dichlorophenylfuran and 4-methoxybenzylamine. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the triazolo-thiadiazine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products

Scientific Research Applications

6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine shares structural similarities with other triazolo-thiadiazine derivatives, such as:
    • 6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methylphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • 6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-chlorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

6-[5-(3,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16Cl2N4O2S/c1-29-17-4-2-13(3-5-17)8-21-25-26-22-28(21)27-18(12-31-22)20-7-6-19(30-20)14-9-15(23)11-16(24)10-14/h2-7,9-11H,8,12H2,1H3

InChI Key

AFMNICNLHALJPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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